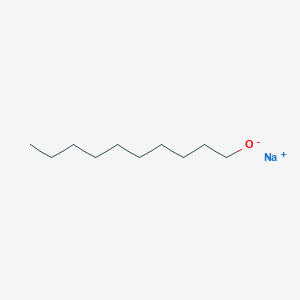

Sodium decanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13675-38-2 |

|---|---|

Molecular Formula |

C10H21NaO |

Molecular Weight |

180.26 g/mol |

IUPAC Name |

sodium;decan-1-olate |

InChI |

InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1 |

InChI Key |

JDBNUMXMGTYDDY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCC[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCC[O-].[Na+] |

Synonyms |

Sodium decylate |

Origin of Product |

United States |

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For sodium decanolate, which is a sodium carboxylate, the characteristic absorptions are the asymmetric and symmetric stretches of the carboxylate group (-COO⁻). These typically appear in the ranges of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. cdnsciencepub.com The absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) from the corresponding carboxylic acid (decanoic acid) indicates the completeness of the salt formation. mdpi.com The ionic nature of the sodium-carboxylate bond results in a symmetrical structure for the carboxylate ion, with the two oxygen atoms being associated equally with the sodium cation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the decanolate chain. The chemical shifts in the ¹H and ¹³C NMR spectra can confirm the structure of the alkyl chain.

¹⁷O and ²³Na NMR: ¹⁷O NMR can be used to probe the electronic environment of the oxygen atoms in the alkoxide, providing insights into catalyst activity and solvent interactions. researchgate.net ²³Na NMR can be useful in identifying the presence of different sodium-containing species in the sample.

Mass Spectrometry Ms :

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For sodium carboxylates, electrospray ionization (ESI) is a common technique. In positive ion mode, sodium adducts like [M+Na]⁺ are often observed. mdpi.com The fragmentation of these adducts upon collisional activation can provide structural information. The fragmentation of sodium adducts of long-chain carboxylates can be complex and may involve neutral losses of sodium fatty acyl carboxylates. nih.gov

Thermal Analysis:

Critical Micelle Concentration (CMC) Investigations

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-aggregation of surfactants in solution. nih.gov It represents the concentration threshold at which the formation of micelles begins. wikipedia.org Below the CMC, sodium decanoate (B1226879) exists predominantly as individual monomers, while above the CMC, any additional surfactant molecules will primarily form micelles. govinfo.govwikipedia.org The determination of the CMC is crucial as many physical properties of the surfactant solution show a distinct change at this concentration. scispace.comresearchgate.net

A variety of experimental techniques are employed to determine the CMC of sodium decanoate, each monitoring a different physical property of the solution that changes upon micelle formation. nih.gov

Conductivity measurements are a common and effective method for determining the CMC of ionic surfactants like sodium decanoate. nih.gov The principle behind this technique lies in the change in the molar conductivity of the solution with increasing surfactant concentration. uniba.sk Below the CMC, sodium decanoate, an electrolyte, dissociates into sodium (Na+) and decanoate (C₁₀H₁₉O₂⁻) ions, leading to an increase in conductivity. uniba.sk However, once micelles form, the mobility of the aggregated decanoate ions within the micelles is lower than that of the free ions. This results in a noticeable change in the slope of the conductivity versus concentration plot, and the intersection of the two linear regions is taken as the CMC. uniba.sk Studies on sodium decanoate mixed with sodium dodecanoate (B1226587) have utilized conductivity to analyze the monomeric and micellar phases. nih.gov

| Parameter | Description | Observation | Reference |

| Principle | Change in molar conductivity with concentration. | A distinct break in the conductivity vs. concentration plot indicates the CMC. | uniba.sk |

| Mechanism | Micelle formation reduces the overall mobility of surfactant ions. | The slope of the conductivity curve changes significantly at the CMC. | uniba.sk |

| Application | Used to study pure and mixed surfactant systems. | Applied to analyze sodium decanoate and its mixtures. nih.gov | nih.gov |

Surface tensiometry is another widely used method to determine the CMC. kruss-scientific.com As an amphiphilic molecule, sodium decanoate monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. kruss-scientific.com As the concentration of sodium decanoate increases, the interface becomes saturated with monomers. kruss-scientific.com At the CMC, the surface tension reaches a minimum and remains relatively constant with further increases in concentration because the additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface. wikipedia.orgkruss-scientific.com The CMC is identified as the concentration at which this plateau in surface tension begins. nepjol.info The pendant drop method is a specific tensiometric technique where the shape of a hanging drop is analyzed to determine surface tension, and it can be used to measure the CMC. put.ac.irbiolinscientific.comresearchgate.net

| Parameter | Description | Observation | Reference |

| Principle | Change in surface tension with surfactant concentration. | Surface tension decreases until the CMC, then plateaus. | wikipedia.orgkruss-scientific.com |

| Mechanism | Monomers adsorb at the interface until saturation, then form micelles. | A sharp break in the surface tension vs. log(concentration) plot indicates the CMC. | nepjol.info |

| Technique | Pendant drop method analyzes the shape of a hanging drop. | Can be used for CMC determination of surfactants. put.ac.ir | put.ac.irbiolinscientific.comresearchgate.net |

Spectroscopic methods, particularly fluorescence and UV-Visible absorbance, offer sensitive means to determine the CMC by utilizing probe molecules whose spectral properties are sensitive to the polarity of their microenvironment. rsc.orgmdpi.com

Fluorescence Spectroscopy: This technique often employs a hydrophobic fluorescent probe, such as pyrene. researchgate.netavantiresearch.com In an aqueous solution below the CMC, the probe resides in a polar water environment. avantiresearch.com Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles. avantiresearch.com This change in the microenvironment leads to distinct changes in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or changes in the vibrational fine structure (e.g., the ratio of the first and third vibronic peaks, I₁/I₃, of pyrene). scispace.comasianpubs.org A plot of these spectral changes against the surfactant concentration shows a transition at the CMC. scispace.comnih.gov

UV-Visible Absorbance: The CMC can also be determined using UV-Visible spectroscopy, often with a dye as a probe. researchgate.net The absorbance spectrum of the dye can shift in the presence of micelles due to interactions between the dye and the surfactant aggregates. lew.ro The concentration at which a sharp change in the absorbance is observed corresponds to the CMC. researchgate.net For instance, the interaction between methyl red and surfactant micelles has been studied using this method. lew.ro It's important to note that pure sodium decanoate itself does not have a strong characteristic absorption in the typical UV-Vis range used for these probe studies. researchgate.netresearchgate.net

| Technique | Probe Example | Principle | Reference |

| Fluorescence | Pyrene | The probe's fluorescence spectrum changes as it moves from the polar aqueous phase to the nonpolar micellar core. | researchgate.netavantiresearch.com |

| UV-Visible | Dyes (e.g., Methyl Red) | The dye's absorbance spectrum shifts upon interaction with micelles. | researchgate.netlew.ro |

Thermodynamic Analysis of Micellization

The process of micelle formation is governed by thermodynamic principles. The analysis of these parameters provides insight into the spontaneity and driving forces of self-assembly. umcs.pl

The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that quantifies the spontaneity of the micellization process. A negative value of ΔG°mic indicates that micelle formation is a spontaneous process. mdpi.comumcs.pl For ionic surfactants like sodium decanoate, the ΔG°mic can be calculated from the CMC value using established equations. umcs.pl

Research has shown that the micellization of sodium decanoate is an entropy-driven process. nih.gov The standard Gibbs energy of micellization for sodium decanoate has been computed in various studies to analyze the stability of the micelles. nih.govresearchgate.net For instance, at 298 K, the ΔG°mic for sodium decanoate is approximately -20.1 kJ/mol. benchchem.com The stability of mixed micelles, such as those formed by sodium decanoate and sodium dodecanoate, has also been analyzed by calculating the ΔG°mic. nih.gov The negative value of ΔG°mic for sodium decanoate and related systems confirms that the formation of micelles is a thermodynamically favorable process. mdpi.com

| Compound | Temperature (K) | ΔG°mic (kJ/mol) | Reference |

| Sodium Decanoate | 298 | ~ -20.1 | benchchem.com |

Influence of Solution Environment on CMC

The critical micelle concentration (CMC) is the threshold concentration above which micelles form. For sodium decanoate, this value is highly dependent on external conditions such as temperature, ionic strength, and pH.

The relationship between temperature and the CMC of sodium decanoate is not linear, typically exhibiting a U-shaped curve. Research indicates that for sodium decanoate, the CMC decreases as the temperature is raised from 15°C to 40°C. arxiv.orgarxiv.org This suggests that the minimum point of the U-shaped curve lies within or near this range. In contrast, some studies conducted between 25°C and 35°C have recorded a slight increase in the CMC, for example, from 0.095 M to 0.106 M. cdnsciencepub.com This complex behavior stems from two competing factors: higher temperatures favor micellization by dehydrating the polar head group, but they also disfavor it by disrupting the ordered water structure around the nonpolar tail. researchgate.net

| Temperature (°C) | CMC (mol/L) | Source(s) |

|---|---|---|

| 25 | 0.095 | cdnsciencepub.com |

| 35 | 0.106 | cdnsciencepub.com |

Adding an electrolyte like sodium chloride (NaCl) to an aqueous solution of sodium decanoate causes a reduction in the CMC. nih.gov The increase in the solution's ionic strength is responsible for this effect. The added counterions (in this case, Na⁺) gather around the negatively charged carboxylate head groups of the decanoate molecules, neutralizing some of their charge and shielding the electrostatic repulsion between them. nih.gov With reduced repulsion, the monomers can aggregate more easily, which lowers the concentration needed for micelle formation. nih.govnsf.gov This "salting-out" effect has been confirmed in both simulation studies and experimental work with similar surfactants. nih.govsemanticscholar.org

The pH of the solution has a dramatic effect on the aggregation of sodium decanoate because its carboxylate head group can be protonated. nih.govacs.org Sodium decanoate is the salt of the weak acid, decanoic acid.

High pH: At alkaline pH values, such as pH 11, the head group is fully deprotonated and negatively charged (COO⁻), leading to the formation of standard micelles. nih.govacs.org To prevent hydrolysis (the formation of decanoic acid), studies of sodium decanoate are often conducted at a basic pH, such as 9.2. cdnsciencepub.com

Neutral to Slightly Acidic pH: As the pH is lowered towards neutral, a fraction of the decanoate anions become protonated, creating neutral decanoic acid (COOH) molecules. The mixture of charged decanoate and neutral decanoic acid leads to a change in the aggregate structure. Within a pH range of approximately 6.8 to 7.8, the system favors the formation of vesicles (bilayer structures) rather than micelles. nih.govacs.org

Co-solvent and Organic Additive Presence

The self-assembly of sodium decanoate is highly sensitive to the presence of co-solvents and organic additives, which can significantly alter the properties of the bulk solution and directly interact with the micellar aggregates. The inclusion of such substances can modify solvent polarity, the dielectric constant, and hydrogen bonding networks, thereby influencing the critical micelle concentration (CMC) and the morphology of the aggregates. ijert.org

Co-solvents like short-chain alcohols (e.g., methanol, ethanol) or glycols can influence micellization in multiple ways. mdpi.comniscpr.res.in When a co-solvent is added, it can reduce the cohesivity of water, which lowers the hydrophobic driving force for aggregation and may lead to an increase in the CMC. niscpr.res.in Conversely, some organic additives can be incorporated into the micelles themselves. thaiscience.info For instance, alcohols can become solubilized within the palisade layer of the micelle, positioning themselves between the charged head groups of the surfactant molecules. thaiscience.info This intercalation can reduce electrostatic repulsion between the head groups, facilitating micelle formation at a lower concentration (a lower CMC). thaiscience.info The specific effect often depends on a balance between the co-solvent's impact on the bulk solvent structure and its interaction with the micelle. ijert.orgniscpr.res.in For example, studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that while ethanol (B145695) tends to decrease the CMC, other co-solvents like N,N-dimethylformamide (DMF) can cause it to increase, likely by reducing the solvent's dielectric constant. niscpr.res.inthaiscience.info

Organic additives that are more hydrophobic, such as long-chain alcohols like 1-decanol (B1670082), can act as co-surfactants. When mixed with sodium decanoate, 1-decanol can incorporate into the self-assembled structures, leading to the formation of more complex phases like vesicles or lamellar structures instead of simple micelles. sci-hub.semdpi.com This transition is driven by changes in the effective molecular geometry and packing of the amphiphiles. The presence of these additives can also influence the equilibrium between different aggregate types, making the system highly tunable. sci-hub.se

Micellar Architecture and Conformational Dynamics

The structure of sodium decanoate micelles is characterized by specific parameters that describe their size, shape, and the interaction between the aggregated surfactant ions and their counter-ions in solution.

Determination of Aggregation Number (N*)

The aggregation number (N*) represents the average number of surfactant monomers that assemble to form a single micelle. acs.org This fundamental parameter provides a direct measure of the micelle's size. Several experimental techniques are employed for its determination, most notably time-resolved fluorescence quenching (TRFQ) and isothermal titration calorimetry (ITC). acs.orgnih.govresearchgate.net

The TRFQ method involves the use of a fluorescent probe (e.g., pyrene) and a quencher molecule. researchgate.netscirp.org The rate at which the fluorescence is quenched provides information about the distribution of the probe and quencher among the micelles, from which N* can be calculated. scirp.org Studies on sodium alkyl sulfates have utilized TRFQ to establish that the aggregation number is not static but can grow with increasing surfactant and added salt concentration. csun.edu

Isothermal titration calorimetry is another powerful technique that measures the heat changes associated with the demicellization process upon dilution. acs.org By analyzing the resulting thermograms with appropriate models, both the CMC and the aggregation number can be determined. acs.org Research using ITC has provided precise N* values for sodium decanoate at various temperatures. acs.org

Atomistic molecular dynamics simulations also offer a theoretical route to understanding aggregation, showing a distribution of aggregation numbers that peaks around a most probable value. uni-regensburg.de

| Temperature (K) | Aggregation Number (N) | Source |

|---|---|---|

| 298.15 | 31.0 | acs.org |

| 308.15 | 27.5 | acs.org |

| 318.15 | 24.5 | acs.org |

Micelle Shape Elucidation (e.g., Spherical, Rod-like Aggregates)

In dilute aqueous solutions and under standard conditions, pure sodium decanoate spontaneously forms aggregates of a globular or spherical shape. nih.govuni-regensburg.deresearchgate.net This morphology represents an energetically favorable arrangement where the hydrophobic decyl chains are sequestered in a core, minimizing contact with water, while the hydrophilic carboxylate head groups are exposed at the micelle-water interface. uni-regensburg.de Atomistic simulations confirm this, revealing a generally spherical shape with a diffuse interfacial region. uni-regensburg.de

However, the shape of the micelles is not immutable and can transform under different conditions. A transition from spherical to ellipsoidal or rod-like aggregates can be induced by several factors, including increased surfactant concentration, the addition of salt, or the presence of a co-surfactant. esrf.frpku.edu.cn At higher concentrations or in the presence of an electrolyte, the electrostatic repulsion between the negatively charged head groups is more effectively screened by the counter-ions. esrf.fr This reduced repulsion allows the surfactant molecules to pack more closely in a non-spherical arrangement, leading to the growth of one-dimensional, rod-like or worm-like micelles. esrf.fr

Furthermore, when sodium decanoate is mixed with other surfactants, particularly those with different chain lengths like sodium dodecanoate, the resulting mixed micelles often adopt a rod-like shape to accommodate the different molecular geometries and optimize packing. nih.govresearchgate.net The co-assembly with certain cationic surfactants can even lead to the formation of extremely long and viscoelastic wormlike micellar solutions. uc.edu

Degree of Counter-ion Binding and Micellar Ionization (β)

In a solution of an ionic surfactant like sodium decanoate, the micellar aggregate has a highly charged surface due to the collection of ionic head groups. To stabilize this structure, a fraction of the counter-ions (Na⁺) from the solution becomes closely associated with the micelle surface, a phenomenon known as counter-ion binding. The degree of counter-ion binding, denoted by β, is the fraction of counter-ions that are bound to the micelle. rug.nl

Conversely, the degree of micellar ionization, often represented by α, is the fraction of surfactant head groups in the micelle that are not neutralized by a bound counter-ion (i.e., α = 1 - β). This value reflects the net effective charge of the micelle. csun.edu

These parameters are crucial for understanding the electrostatic interactions in the system and are commonly determined experimentally using conductivity measurements. nih.gov By plotting the specific conductivity of the surfactant solution against its concentration, a distinct break is observed at the CMC. The degree of counter-ion binding (β) can be calculated from the ratio of the slopes of the plot in the post-micellar and pre-micellar regions. rug.nl Ion-selective electrodes can also be used to directly measure the activity of the free counter-ions, providing another route to determine β. capes.gov.br

For many simple anionic surfactants, including sodium decanoate and related compounds, the total degree of counter-ion binding (β) is typically found to be around 0.6 to 0.8, meaning that 60-80% of the charge on the micelle surface is neutralized by associated counter-ions. nih.govresearchgate.net The specific value is influenced by factors such as the nature of the counter-ion, with more hydrophobic or larger counter-ions tending to bind more strongly. rug.nlcsun.edu

| Parameter | Typical Value Range | Source |

|---|---|---|

| Degree of Counter-ion Binding (β) | 0.6 - 0.8 | nih.govresearchgate.net |

| Degree of Micellar Ionization (α = 1 - β) | 0.2 - 0.4 | csun.edu |

Complex Self-Assembly Architectures

Beyond the formation of simple spherical or rod-like micelles, sodium decanoate and its derivatives can participate in the construction of more intricate and ordered supramolecular structures. These complex architectures arise from specific interactions and environmental triggers, leading to assemblies such as vesicles, lamellae, and nanotubes.

Formation of Supramolecular Structures (e.g., Vesicles, Lamellae, Nanotubes)

The aggregation behavior of sodium decanoate is profoundly influenced by pH. While it forms micelles in alkaline solutions (typically pH > 8.5) where the carboxylate head group is fully ionized, a decrease in pH leads to the protonation of some decanoate ions, forming decanoic acid. researchgate.netmdpi.com This mixture of ionized (sodium decanoate) and non-ionized (decanoic acid) amphiphiles has a different effective molecular shape, which favors the formation of bilayer structures rather than micelles. nih.gov In dilute solutions, these bilayers can close upon themselves to form vesicles, which are hollow spherical structures enclosing an aqueous core. researchgate.netnih.gov This transition from micelles to vesicles is a well-documented, pH-dependent phenomenon, with vesicles typically forming in a pH range of approximately 6.8-7.8. nih.gov The addition of other surfactants or co-surfactants, like sodium dodecylbenzenesulfonate or 1-decanol, can further modify and stabilize these vesicle and lamellar phases. nih.govresearchgate.net

Lamellar phases, which consist of extended, parallel bilayers of surfactant molecules separated by layers of solvent, can also be formed, particularly at higher concentrations or in the presence of co-surfactants like 1-decanol. mdpi.comresearchgate.net The pathway of sample preparation, such as the order of mixing the components, can also play a critical role in determining whether vesicles or lamellar structures are the final thermodynamic or kinetic product. researchgate.net

In another fascinating example of complex self-assembly, surfactants can form highly ordered structures on the surfaces of other materials. For instance, surfactants have been shown to assemble on the surface of carbon nanotubes, forming supramolecular structures that can take the form of rings or helices wrapping around the nanotube. nih.govnih.gov These composite structures leverage the self-assembling properties of the amphiphile and the unique geometry of the nanotube to create novel nano-architectures. nih.govmdpi.com

Mechanistic Studies of Nucleation and Growth in Self-Assembly Processes

The self-assembly of this compound in aqueous solutions into organized structures such as micelles is a dynamic process governed by the principles of nucleation and growth. This phenomenon involves the spontaneous organization of individual surfactant molecules (unimers) into larger aggregates once a specific concentration, the critical micelle concentration (CMC), is surpassed. researchgate.netresearchgate.net The transition from a solution of monomers to a system containing micelles is not instantaneous but follows a mechanistic pathway involving the formation of initial unstable nuclei that subsequently grow into stable aggregates.

Research into the self-assembly of surfactants like this compound often distinguishes between two primary kinetic processes: a fast process and a slow one. aps.org The fast process, characterized by relaxation time τ₁, involves the rapid exchange of individual surfactant monomers between the bulk solution and existing micelles. aps.org This leads to changes in the average number of molecules per micelle, known as the aggregation number. aps.org The slow process, with a relaxation time τ₂, is associated with a change in the total number of micelles in the solution. aps.org This involves the much rarer events of the complete formation of new micelles or the dissolution of existing ones. aps.org

Several factors have been shown to influence the kinetics of nucleation and growth. The concentration of this compound is a primary driver; studies have shown that the time required for pattern formation, which is a consequence of self-assembly, decreases as the concentration of sodium decanoate increases. researchgate.net The pH of the solution also plays a critical role. In basic conditions (around pH 12), the time for pattern formation is significantly reduced. researchgate.net Furthermore, in mixtures of decanoic acid and sodium decanoate, the pH dictates the ratio of ionized to non-ionized species, which in turn determines whether the resulting aggregates are micelles or vesicles. acs.org The presence of additives, such as 1-decanol, can lead to co-micellization, altering the self-assembly process. researchgate.net

The study of these mechanisms is supported by various experimental techniques. Vibrational spectroscopy, including Raman and infrared spectroscopy, along with tensiometry and potentiometry, are used to monitor the changes in the molecular environment and determine the CMC, which marks the onset of the growth phase of stable micelles. nih.gov Thermodynamic and kinetic models, such as the mass-action model, are employed to analyze experimental data and provide a quantitative understanding of the equilibrium between monomers and micelles and the kinetics of their formation. aps.orgrsc.org For instance, freezing-point and vapor-pressure osmometry data for aqueous sodium decanoate solutions have been analyzed using a mass-action model based on the micelle formation reaction to evaluate the equilibrium constant for micellization. rsc.org

The critical micelle concentration (CMC) is a key parameter that indicates the transition from the nucleation-dominated regime to the growth-dominated regime in the self-assembly of this compound. Below the CMC, the concentration of micelles is negligible. Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules primarily form new micelles or contribute to the growth of existing ones.

Table 1: Critical Micelle Concentration (CMC) of Sodium Decanoate

| Method | Conditions | CMC (mM) | Reference |

| Capillary Electrophoresis | Pure water | 86 | researchgate.net, nih.gov |

| 13C NMR | 50 mM sodium phosphate, pH 11.5 | ~100 | acs.org |

| Pinacyanol chloride probe | 50 mM sodium phosphate, pH 11.5 | ~100 | acs.org |

| General Tabulated Value | - | ~100 | acs.org |

| Vibrational Spectroscopy | Aqueous solution | - | nih.gov |

Interactions of Sodium Decanolate with Other Chemical Systems

Mixed Surfactant Systems Involving Sodium Decanolate

The combination of sodium decanoate (B1226879) with other surfactants can lead to the formation of mixed micelles, which often exhibit properties that are more advantageous than those of the individual components. The nature of these interactions can be categorized as ideal or non-ideal, with significant consequences for the aggregation behavior of the system.

In an ideal mixed surfactant system, the components mix without any specific interactions, and the properties of the mixture can be predicted by a simple averaging of the properties of the individual surfactants. Clint's equation is often used to calculate the ideal critical micelle concentration (cmc*) for such systems. researchgate.net However, many mixed surfactant systems, including those containing sodium decanoate, exhibit non-ideal behavior due to specific interactions between the surfactant molecules. nih.gov

This non-ideal behavior is often analyzed using the regular solution theory, which introduces an interaction parameter (β) to quantify the deviation from ideality. researchgate.netpku.edu.cn A negative value of β indicates attractive interactions between the surfactant molecules in the mixed micelle, leading to a lower experimental cmc than the ideal value. Conversely, a positive β value suggests repulsive interactions and a higher cmc than predicted. For instance, in a mixed system of sodium decanoate and sodium dodecanoate (B1226587), a negative deviation in the cmc* was observed, indicating non-ideal mixing due to attractive interactions. nih.gov The deviation from ideality is often related to differences in the hydrocarbon chain length between the surfactants. nih.gov

Theoretical models like those proposed by Rubingh and Motomura can be employed to analyze and predict the extent of non-ideal mixing. nih.gov These models consider factors such as the composition of the mixed micelle and the activity coefficients of the surfactants.

Table 1: Theoretical Models for Analyzing Mixed Surfactant Systems

| Model | Description | Key Parameters | Application |

|---|---|---|---|

| Clint's Equation | Predicts the ideal critical micelle concentration (cmc*) of a mixed surfactant system assuming no specific interactions between components. researchgate.net | Mole fraction of each surfactant, cmc of individual surfactants. | Baseline for assessing the ideality of mixing. |

| Rubingh's Model | A regular solution theory approach that quantifies the deviation from ideal behavior in mixed micelles. pku.edu.cn | Interaction parameter (β), mole fraction of surfactants in the micelle. | Characterizes the nature and strength of interactions between surfactants in a mixed micelle. pku.edu.cn |

| Motomura's Model | A thermodynamic model that provides a more rigorous treatment of mixed micelle formation. nih.gov | Thermodynamic variables such as Gibbs energy of micelle formation. | Offers a more detailed analysis of the stability and thermodynamics of mixed micelles. nih.gov |

The non-ideal interactions in mixed surfactant systems can lead to synergistic or antagonistic effects on their aggregation properties. Synergism occurs when the properties of the mixture are enhanced compared to the individual components, while antagonism refers to a reduction in performance.

A common synergistic effect is a significant decrease in the critical micelle concentration (cmc) of the mixture compared to the individual surfactants. This is often observed in systems with attractive interactions (negative β value), such as mixtures of anionic and cationic surfactants or anionic surfactants with different chain lengths. nih.govpku.edu.cn For example, the mixed system of sodium decanoate and sodium dodecanoate exhibits a negative deviation in the cmc*, indicating synergism in micelle formation. nih.gov This synergism can also manifest as an increase in the aggregation number, leading to the formation of larger or differently shaped micelles, such as a transition from spherical to rod-like micelles. nih.gov

Antagonistic effects, on the other hand, are characterized by a cmc that is higher than that of the individual components and are typically associated with repulsive interactions between the surfactants (positive β value). pku.edu.cn

The nature of the interaction, whether synergistic or antagonistic, is influenced by factors such as the chemical structure of the surfactants (e.g., head group charge, chain length) and the composition of the mixture. nih.govpku.edu.cn

Polymer-Surfactant Interaction Dynamics

The interaction between polymers and surfactants like sodium decanoate is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. These interactions can lead to the formation of polymer-surfactant complexes with unique properties that differ from those of the individual components.

The formation of polymer-surfactant complexes is initiated at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the cmc of the pure surfactant. mdpi.com The driving forces for this association depend on the nature of both the polymer and the surfactant.

For nonionic polymers with hydrophobic regions, the primary driving force for interaction with an ionic surfactant like sodium decanoate is the hydrophobic attraction between the polymer's nonpolar segments and the surfactant's alkyl chain. d-nb.infocolumbia.edu In the case of polyelectrolytes with charges opposite to the surfactant's head group, electrostatic interactions play a dominant role in the initial binding. d-nb.infoucm.es

The stability of these complexes is influenced by several factors, including the polymer's molecular weight and charge density, the surfactant's concentration and chemical structure, and the ionic strength and temperature of the solution. ucm.es The formation of these complexes can be detected through various techniques, including conductivity measurements, which show a change in slope at the CAC. tsijournals.com

Table 2: Driving Forces in Polymer-Surfactant Interactions

| Interaction Type | Description | Example System |

|---|---|---|

| Electrostatic Interactions | Attraction between oppositely charged groups on the polymer and surfactant. d-nb.info | Cationic polymer with an anionic surfactant like sodium decanoate. |

| Hydrophobic Interactions | Association of the nonpolar tail of the surfactant with hydrophobic regions of the polymer. d-nb.infocolumbia.edu | Nonionic polymer with hydrophobic modifications interacting with sodium decanoate. |

| Ion-Dipole Interactions | Weaker interactions between ionic groups and polar segments of the polymer. d-nb.info | |

| Hydrogen Bonding | Formation of hydrogen bonds between suitable functional groups on the polymer and surfactant. ucm.es |

The formation of polymer-surfactant complexes significantly alters both the interfacial and bulk properties of the solution. At the interface, the adsorption of these complexes can lead to a more pronounced reduction in surface tension compared to the surfactant alone, demonstrating a synergistic effect. ucm.es

In the bulk solution, the viscosity can be significantly affected. The interaction can lead to an increase in viscosity due to the formation of a network structure between polymer chains bridged by surfactant micelles. mdpi.com However, at higher surfactant concentrations, the viscosity may decrease as intramolecular associations within the polymer-surfactant complex become more favorable than intermolecular associations. columbia.edu

Furthermore, the interaction between polymers and surfactants can influence the hydrophilic-lipophilic balance (HLB) of the system. The addition of a water-soluble polymer can increase the water solubility of a surfactant, thereby altering the HLB and affecting properties like interfacial tension against oil. nih.gov

Interactions with Hydrophobic Molecular Species

The primary function of surfactants like sodium decanoate is to facilitate the interaction between hydrophobic (water-repelling) molecules and an aqueous environment. This is achieved through the process of micellar solubilization.

When sodium decanoate is present in water above its critical micelle concentration, it forms aggregates called micelles. These micelles have a hydrophobic core, composed of the decanoate alkyl chains, and a hydrophilic exterior, consisting of the carboxylate head groups. Hydrophobic molecules, which are poorly soluble in water, can be encapsulated within the hydrophobic core of these micelles. This process, known as solubilization, effectively disperses the hydrophobic species in the aqueous phase. libretexts.orglibretexts.org

The presence of salts can influence these hydrophobic interactions. For instance, the addition of sodium chloride can enhance the adsorption of hydrophobic molecules onto surfaces by reducing their solubility in the aqueous phase. nih.gov This "salting-out" effect promotes the partitioning of the hydrophobic species into the micellar phase. pku.edu.cnnih.gov

Solubilization and Encapsulation Efficiencies

This compound, as a surfactant, plays a significant role in the solubilization and encapsulation of substances that are typically insoluble in a given medium. This capability is fundamental to its application in various chemical and industrial processes. Solubilization is the process by which a surfactant, above its critical micelle concentration (CMC), forms micelles that can incorporate water-insoluble substances into their hydrophobic cores, thereby creating a thermodynamically stable solution.

The efficiency of solubilization depends on the chemical structure of the surfactant and the nature of the substance being solubilized. For this compound, the 10-carbon alkyl chain (decanoyl group) provides a nonpolar environment within the micelle, suitable for entrapping hydrophobic molecules.

Encapsulation is a related process where an active compound is entrapped within a delivery system. In emulsion systems, particularly water-in-oil-in-water (W/O/W) double emulsions, surfactants are crucial for stability and for retaining the encapsulated substance. The efficiency of encapsulation can be enhanced by increasing the hydrophilicity and molecular size of the encapsulated compound, which helps in its retention within the internal aqueous phase. One method to achieve this is by forming inclusion complexes, for instance with cyclodextrins, which can improve both the initial and long-term encapsulation efficiency. ntnu.no Sodium alkoxides, the class of compounds to which this compound belongs, have been utilized in processes of impregnation and encapsulation to protect materials from environmental factors. google.com

The table below illustrates the impact of forming an inclusion complex on the encapsulation efficiency of a model drug, highlighting a strategy that could be conceptually applied to systems involving this compound to enhance the retention of active ingredients.

Table 1: Illustrative Encapsulation Efficiency Improvement This table is based on data for a model active ingredient (Ibuprofen) to illustrate the principle of improved encapsulation efficiency through complexation.

| Encapsulated System | Initial Encapsulation Efficiency (%) | Encapsulation Efficiency after 15 days (%) |

|---|---|---|

| Model Drug Only | ~80% | ~60% |

| Model Drug as Inclusion Complex | >95% | >85% |

Molecular Binding Mechanisms and Stoichiometry

The interactions of this compound are governed by the dissociation of the salt into a sodium cation (Na+) and a decanoate anion (CH₃(CH₂)₈COO⁻) in aqueous solutions. The binding mechanisms are primarily electrostatic and hydrophobic in nature.

The sodium ion does not typically form strong covalent bonds but engages in electrostatic interactions. In biological and chemical systems, the binding of sodium ions is crucial for the function of many proteins, such as ion channels and transporters. nih.govosti.gov For instance, in neurotransmitter:sodium symporters (NSS), the binding of Na+ ions is a prerequisite for the binding and transport of the substrate. nih.gov The stoichiometry, or the ratio of the bound species, is critical for function. Studies on epithelial sodium channels (ENaC) suggest a tetrameric organization of subunits forming the core conduction element, indicating a specific stoichiometry for channel function. nih.gov

In the context of this compound micelles, the sodium cations are not bound in a fixed stoichiometric ratio to individual decanoate anions within the micelle core. Instead, they form a diffuse layer of counterions in the aqueous phase surrounding the negatively charged carboxylate head groups at the micelle surface. This interaction is dynamic and is fundamental to the principles of the electrical double layer, which governs colloidal stability. The presence of these counterions helps to shield the electrostatic repulsion between the anionic head groups, allowing the surfactant molecules to aggregate and form micelles. The binding is often described in terms of a degree of counterion binding, which represents the fraction of counterions that are closely associated with the micelle at any given time.

Emulsion and Dispersion Stabilization Mechanisms

Interfacial Tension Reduction Phenomena

A key function of this compound as a surfactant is its ability to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. Interfacial tension arises from the imbalance of cohesive forces experienced by molecules at the interface compared to those in the bulk of the liquid. spe.org Work must be done to increase the interfacial area, and systems naturally tend to minimize this area, leading to phase separation. spe.org

This compound molecules spontaneously adsorb at the oil-water interface. The hydrophobic decanoyl tail orients itself into the oil phase, while the hydrophilic carboxylate head group remains in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial tension. nepjol.info The reduction in IFT makes it easier to break up one liquid into droplets and disperse it within the other, facilitating emulsion formation. spe.org

The effectiveness of IFT reduction is dependent on the surfactant concentration up to the critical micelle concentration (CMC). As concentration increases, more surfactant molecules populate the interface, leading to a greater reduction in IFT. The presence of electrolytes, such as the sodium ions from the decanolate itself or added salts, can further influence IFT. These ions can compress the electrical double layer formed by the charged surfactant head groups, reducing electrostatic repulsion between them and allowing for a more packed interfacial layer, which can lead to even lower IFT. rsc.org However, excessively high salt concentrations can sometimes increase IFT due to salting-out effects. rsc.org

Table 2: Factors Influencing Interfacial Tension Reduction by Ionic Surfactants

| Factor | Effect on Interfacial Tension (IFT) | Underlying Mechanism |

|---|---|---|

| Increasing Surfactant Concentration (below CMC) | Decreases IFT | Increased adsorption of surfactant molecules at the interface. nepjol.info |

| Increasing Electrolyte Concentration | Generally Decreases IFT (to a point) | Compression of the electrical double layer allows for denser packing of surfactant molecules at the interface. rsc.org |

| Surfactant Hydrophobic Chain Length | Influences efficiency and effectiveness | Longer chains are more surface-active but may have lower solubility, affecting the balance needed for optimal IFT reduction. |

Theoretical Frameworks of Colloidal Stability (e.g., Electrostatic, Steric, DLVO)

The stability of emulsions and dispersions stabilized by this compound can be explained by established theoretical frameworks, most notably the DLVO theory, named after its developers Derjaguin, Landau, Verwey, and Overbeek. core.ac.ukuu.nlresearchgate.net This theory posits that the stability of a colloidal system is determined by the balance of two primary forces between dispersed particles or droplets: van der Waals attractive forces and electrostatic repulsive forces. core.ac.ukmdpi.com

Van der Waals Forces: These are universal, short-range attractive forces that promote the aggregation or coalescence of droplets. uu.nl

Electrostatic Repulsion: When this compound adsorbs onto the surface of oil droplets, the anionic carboxylate groups create a negative surface charge. This charge attracts a layer of positive counterions (Na+) from the solution, forming an electrical double layer. When two droplets approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents them from coming into close contact and coalescing. rsc.orgcore.ac.uk A system is considered stable if the repulsive forces are stronger than the attractive forces. core.ac.uk

Steric stabilization is another important mechanism, although it is more commonly associated with non-ionic surfactants or polymers. It involves the adsorption of large molecules that form a protective layer around the droplets. When droplets approach, the physical crowding of these layers creates a repulsive force, preventing coalescence. mdpi.com While the primary stabilization mechanism for this compound is electrostatic, the hydrated layer around the ionic head groups can contribute a minor steric component.

The DLVO theory effectively describes how electrolytes influence stability. Increasing the concentration of an electrolyte like sodium chloride compresses the electrical double layer, which reduces the range and magnitude of the electrostatic repulsion. rsc.org This can lead to instability and aggregation, a phenomenon quantified by the critical coagulation concentration (CCC). rsc.org

Pickering Emulsion Formation and Stabilization Principles

Pickering emulsions represent a distinct class of emulsions stabilized not by surfactant molecules like this compound, but by solid particles adsorbed at the oil-water interface. nih.govoatext.com These particles form a rigid mechanical barrier around the emulsion droplets, which is highly effective at preventing coalescence and Ostwald ripening, often resulting in exceptional stability compared to traditional surfactant-stabilized emulsions. nih.govmdpi.com

The key factors governing the formation and stability of Pickering emulsions include:

Particle Wettability: For particles to adsorb at the interface, they must be partially wetted by both the oil and water phases. The contact angle of the particle at the interface determines the type of emulsion formed; particles preferentially wetted by water (contact angle < 90°) tend to stabilize oil-in-water (O/W) emulsions, while those preferentially wetted by oil (contact angle > 90°) stabilize water-in-oil (W/O) emulsions. nih.govoatext.com

Particle Size and Concentration: The particles must be significantly smaller than the desired droplet size. mdpi.com A sufficient concentration of particles is needed to fully cover the surface of the droplets. researchgate.net

Inter-particle Interactions: Electrostatic forces between the particles at the interface are also crucial. The presence of salts can modulate these interactions, influencing particle adsorption and emulsion stability. researchgate.net

While this compound itself is a molecular surfactant, it could theoretically be used to modify the surface of solid particles, altering their wettability to make them suitable for stabilizing Pickering emulsions. However, in its primary role, this compound stabilizes classical emulsions through IFT reduction and electrostatic repulsion, not by forming the rigid particle layer characteristic of Pickering stabilization.

Characterization of Emulsion Destabilization Processes (e.g., Flocculation, Coalescence, Creaming)

Emulsions are thermodynamically unstable systems that, over time, tend to break down through several physical processes. This compound and other stabilizers work to kinetically inhibit these processes. perkinelmer.cl

The primary destabilization mechanisms are:

Creaming or Sedimentation: This process involves the migration of droplets under the influence of gravity due to a density difference between the dispersed and continuous phases. Lighter oil droplets in water will rise (creaming), while denser droplets will settle (sedimentation). mdpi.com This does not involve the rupture of droplets but results in a non-uniform distribution.

Flocculation: This is the process where individual droplets aggregate to form clusters without losing their individual identities. mdpi.com Flocculation is often a precursor to coalescence and occurs when the repulsive forces between droplets are insufficient to overcome the attractive van der Waals forces.

Coalescence: This is an irreversible process where flocculated droplets merge to form larger droplets. mdpi.com This occurs when the thin film of the continuous phase separating the droplets ruptures. Coalescence leads to a decrease in the total number of droplets and an increase in the average droplet size, ultimately leading to complete phase separation of the oil and water. perkinelmer.cl

Ostwald Ripening: This mechanism is observed in polydisperse emulsions and involves the growth of larger droplets at the expense of smaller ones. This occurs because smaller droplets have a higher Laplace pressure and thus a slightly higher solubility in the continuous phase. Material diffuses from the smaller, more soluble droplets through the continuous phase and deposits onto the larger droplets.

The stability of an emulsion stabilized by this compound is assessed by monitoring these processes over time, often under accelerated conditions such as centrifugation or temperature stress. scielo.br A stable emulsion will resist changes in droplet size distribution and show minimal creaming or phase separation. mdpi.com

Table 3: Emulsion Destabilization Mechanisms

| Process | Description | Consequence |

|---|---|---|

| Creaming/Sedimentation | Migration of droplets due to density differences, without droplet rupture. mdpi.com | Formation of a concentrated layer of droplets; non-homogeneous system. |

| Flocculation | Droplets aggregate into loose clusters. mdpi.com | Increases local droplet concentration; often precedes coalescence. |

| Coalescence | Droplets merge to form larger droplets after film rupture. mdpi.com | Irreversible growth in droplet size, leading to phase separation. |

| Ostwald Ripening | Growth of larger droplets at the expense of smaller ones via diffusion. perkinelmer.cl | Increase in average droplet size and narrowing of the size distribution over time. |

Theoretical and Computational Approaches in Sodium Decanolate Research

Molecular Modeling and Simulation

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the self-assembly of surfactants like sodium decanoate (B1226879). These simulations model the interactions between individual atoms and molecules, allowing researchers to observe the formation of complex structures such as micelles and bilayers from a disordered state. nih.govnih.gov

In the context of sodium decanoate, MD simulations can elucidate the aggregation behavior, morphology of the resulting structures, and the thermodynamic forces driving the self-assembly process. mdpi.com By simulating a system containing sodium decanoate and water molecules, researchers can track the trajectories of each particle over time. This allows for the observation of how the hydrophobic decanoate tails and hydrophilic carboxylate head groups arrange themselves to minimize unfavorable interactions with water, leading to the spontaneous formation of aggregates. mdpi.com

Key parameters that can be extracted from MD simulations include:

Radial Distribution Function (RDF): This function describes how the density of surrounding particles varies as a function of distance from a reference particle. For sodium decanoate, RDF analysis can reveal the detailed structure of the solvation shell and the packing of surfactant molecules within a micelle. mdpi.com

Cluster Size Distribution: This analysis quantifies the number and size of aggregates that form over the course of the simulation, providing information on the critical micelle concentration (CMC) and the aggregation number. mdpi.com

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the surfactant molecules that is exposed to the solvent. A significant decrease in SASA is indicative of aggregation, as the hydrophobic tails are sequestered from the water. mdpi.com

Interaction Energies: MD simulations allow for the calculation of the potential energy of the system, which can be decomposed into contributions from van der Waals and electrostatic interactions. This helps in understanding the dominant forces responsible for the stability of the self-assembled structures. mdpi.com

For instance, simulations of mixed surfactant systems, which could include sodium decanoate and another surfactant, can reveal synergistic effects where the mixed system forms aggregates more readily and with a more compact structure than the individual components. mdpi.com These simulations can also investigate the influence of external factors such as temperature, pressure, and the presence of salts on the self-assembly process. plos.org

Table 1: Parameters from a Molecular Dynamics Simulation of a Mixed Surfactant System This table presents hypothetical data for illustrative purposes, based on findings from similar systems.

| Parameter | Pure Sodium Decanoate | Mixed System (e.g., with Dodecylamine) |

|---|---|---|

| Average Cluster Size | 45 | 60 |

| SASA (Ų/molecule) | 150 | 110 |

| Electrostatic Interaction Energy (kJ/mol) | -250 | -350 |

| Van der Waals Interaction Energy (kJ/mol) | -180 | -220 |

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations provide a highly detailed and accurate description of molecular structures and interactions by solving the Schrödinger equation. unipd.it These methods are employed to investigate the fundamental forces at play in sodium decanoate systems, such as the nature of bonding, charge distribution, and the energetics of intermolecular interactions. Unlike classical molecular dynamics, which relies on empirical force fields, quantum chemistry offers a first-principles approach. unipd.it

For sodium decanoate, quantum chemical calculations can be used to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the sodium decanoate monomer and its interactions with water molecules, providing precise bond lengths, angles, and dihedral angles.

Calculate Partial Charges: Determine the distribution of electron density within the molecule, which is crucial for understanding electrostatic interactions. The carboxylate head group will exhibit a significant negative charge, influencing its interaction with the sodium counterion and polar water molecules.

Analyze Intermolecular Interactions: The binding energy between a sodium decanoate molecule and a water molecule, or between two sodium decanoate molecules, can be calculated. researchgate.net This helps to quantify the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, the interaction between the sodium cation and the carboxylate group can be precisely characterized. nih.gov

Predict Spectroscopic Properties: Quantum chemical methods can predict properties like vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model.

These calculations are computationally intensive and are typically performed on smaller systems, such as a single surfactant molecule, a dimer, or a small cluster with a few solvent molecules. cmu.edu The insights gained from these calculations, such as accurate force-field parameters and a deeper understanding of interaction potentials, can then be used to develop more accurate models for larger-scale molecular dynamics simulations. nih.gov

Table 2: Calculated Interaction Energies for Sodium Decanoate This table contains hypothetical data for illustrative purposes.

| Interacting Pair | Interaction Energy (kJ/mol) | Dominant Interaction Type |

|---|---|---|

| Sodium Decanoate - Water | -45 | Ion-Dipole, Hydrogen Bonding |

| Sodium Decanoate Dimer (Head-to-Head) | -25 | Electrostatic Repulsion (screened by counterions) |

| Sodium Decanoate Dimer (Tail-to-Tail) | -15 | Van der Waals |

| Na⁺ - Carboxylate Group | -400 | Electrostatic Attraction |

Phenomenological and Statistical Models for Surfactant Systems

Models for Mixed Micellization Behavior (e.g., Rubingh's Model, Motomura's Model)

In systems containing more than one type of surfactant, such as a mixture of sodium decanoate and another surfactant, the formation of mixed micelles often exhibits non-ideal behavior. Theoretical models have been developed to describe and predict the properties of these mixed systems.

Rubingh's Model: This is a widely used model based on regular solution theory to describe non-ideal mixing of surfactants in micelles. mdpi.comnih.gov The model introduces an interaction parameter, β, which quantifies the extent of interaction between the two surfactants in the mixed micelle. nih.govmdpi.com A negative value of β indicates synergistic interactions (attraction) between the surfactant molecules, leading to a lower critical micelle concentration (CMC) than would be expected from ideal mixing. nih.govmdpi.com A positive value suggests antagonistic interactions (repulsion), while a value of zero corresponds to ideal mixing. The model allows for the calculation of the composition of the mixed micelles and the prediction of the mixed CMC. nih.govrsc.org

Motomura's Model: This is a more rigorous thermodynamic model that treats the micelle as a separate phase. mdpi.commdpi.com It considers the thermodynamics of mixed monolayer adsorption at the solution-air interface and mixed micelle formation in the bulk solution. Motomura's model can predict various thermodynamic quantities of mixing, such as the free energy, enthalpy, and entropy of mixed micelle formation, providing a more comprehensive understanding of the driving forces for mixing. mdpi.com

These models are crucial for designing and optimizing formulations containing mixed surfactants, as they can predict how the properties of the system will change with varying compositions of the surfactants. mdpi.com

Israelachvili's Packing Parameter Theory for Aggregate Shapes

The shape and size of the aggregates formed by surfactants like sodium decanoate can be predicted using the geometrical concept of the critical packing parameter (P). researchgate.net This theory, developed by Israelachvili, relates the molecular geometry of the surfactant to the curvature of the self-assembled structure. utexas.edupku.edu.cn The packing parameter is defined as:

P = v / (a₀ * l_c)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal headgroup area at the aggregate-water interface. researchgate.net

l_c is the critical length of the hydrophobic tail, which is the maximum effective length it can assume. utexas.edu

The value of the packing parameter determines the preferred geometry of the aggregate:

P < 1/3: Spherical micelles are favored. researchgate.net

1/3 < P < 1/2: Cylindrical or rod-like micelles are formed. researchgate.net

1/2 < P < 1: Vesicles or flexible bilayers are the stable structures. researchgate.net

P ≈ 1: Planar bilayers are formed. utexas.edu

P > 1: Inverted (or reverse) micelles are formed in non-polar solvents.

For sodium decanoate, the volume of the decyl tail (v) and its critical length (l_c) are relatively fixed. However, the optimal headgroup area (a₀) can be influenced by factors such as ionic strength, temperature, and the presence of co-surfactants. For example, adding salt to an ionic surfactant solution like sodium decanoate can screen the electrostatic repulsion between the carboxylate headgroups, reducing a₀ and increasing P. This can lead to a transition from spherical to cylindrical micelles. pku.edu.cn

Table 3: Predicted Aggregate Shapes Based on Israelachvili's Packing Parameter

| Packing Parameter (P) | Predicted Aggregate Shape |

|---|---|

| 0 - 1/3 | Spherical Micelles |

| 1/3 - 1/2 | Cylindrical Micelles |

| 1/2 - 1 | Vesicles/Bilayers |

DLVO Theory and Other Models for Colloidal Stability

The stability of colloidal dispersions, such as a suspension of sodium decanoate micelles in water, is often described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. wikipedia.orgcore.ac.uk This theory considers the total interaction energy between two approaching colloidal particles as the sum of two main forces:

Van der Waals Attraction: These are attractive forces that are always present between molecules and particles. They are short-ranged but become significant when particles are very close. core.ac.uk

Electrostatic Repulsion: This arises from the overlap of the electrical double layers surrounding charged particles in an electrolyte solution. wikipedia.orgcore.ac.uk For sodium decanoate micelles, the surface is negatively charged due to the carboxylate headgroups, and an electrical double layer forms around the micelle.

According to DLVO theory, the stability of the colloid depends on the height of the energy barrier resulting from the combination of these attractive and repulsive forces. wikipedia.org If the repulsive forces are dominant, there is a high energy barrier that prevents particles from getting close enough to aggregate, and the colloidal system is stable. core.ac.uk If the attractive forces dominate, the particles will aggregate, and the system is unstable. colloid.ch

The stability of a sodium decanoate solution can be influenced by factors that affect the electrical double layer, such as:

Ionic Strength: Increasing the salt concentration compresses the electrical double layer, reducing the range of the electrostatic repulsion and potentially leading to aggregation.

pH: Changes in pH can affect the charge of the headgroups, altering the surface potential and thus the repulsive forces.

While DLVO theory provides a fundamental framework, it has limitations as it does not account for other forces that can be important, such as hydration forces, steric repulsion (in the case of non-ionic surfactants or adsorbed polymers), and hydrophobic interactions. wikipedia.orgresearchgate.net More advanced models often include these additional "non-DLVO" forces to provide a more complete picture of colloidal stability. utwente.nl

Applications of Sodium Decanolate in Advanced Materials and Processes

Enhanced Oil Recovery (EOR) Technologies

In the realm of enhanced oil recovery, surfactants play a crucial role in mobilizing residual oil trapped in reservoir pores after primary and secondary recovery stages. Sodium decanoate (B1226879), as a member of the carboxylate surfactant family, contributes to this process primarily by reducing the interfacial tension between oil and water.

Interfacial Tension Reduction for Residual Oil Mobilization

The fundamental mechanism by which surfactants like sodium decanoate enhance oil recovery is the significant reduction of interfacial tension (IFT) at the oil-water interface. High IFT is a primary cause of capillary forces that trap oil droplets within the porous rock matrix of a reservoir. By lowering this tension, the capillary forces are diminished, allowing the trapped oil to be mobilized and displaced by the injected fluid.

The effectiveness of a surfactant in reducing IFT is dependent on its concentration, the salinity of the formation water, temperature, and the composition of the crude oil. Carboxylate surfactants, such as sodium decanoate, adsorb at the oil-water interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the aqueous phase. This arrangement disrupts the cohesive forces between water and oil molecules, leading to a decrease in IFT. Research on various anionic surfactants has demonstrated that achieving ultra-low IFT (in the range of 10⁻³ mN/m) is critical for the efficient mobilization of residual oil. While specific IFT data for sodium decanoate against various crude oils is not extensively published in readily available literature, the principles governing fatty acid soaps suggest its potential to significantly lower oil-water IFT, thereby contributing to the mobilization of residual oil.

Table 1: Representative Interfacial Tension Reduction by Anionic Surfactants This table presents typical IFT values achieved by anionic surfactants similar in class to sodium decanoate, illustrating the general effectiveness of this type of surfactant in EOR applications.

| Surfactant Type | Concentration (wt%) | Salinity (ppm) | Temperature (°C) | Interfacial Tension (mN/m) |

|---|---|---|---|---|

| Anionic Surfactant | 0.5 | 20,000 | 60 | 0.01 - 0.1 |

| Anionic Surfactant | 1.0 | 25,000 | 70 | < 0.01 |

| Anionic Surfactant | 0.75 | 15,000 | 50 | 0.05 - 0.2 |

Surfactant-Polymer (SP) Flooding Mechanisms and Optimization

Surfactant-Polymer (SP) flooding is a chemically enhanced oil recovery method that combines the benefits of surfactants and polymers to improve both microscopic and macroscopic sweep efficiencies. In this process, a slug of water containing a surfactant, like sodium decanoate, and a polymer is injected into the reservoir.

The role of sodium decanoate in an SP formulation is to reduce the oil-water IFT, mobilizing the residual oil. The polymer is added to increase the viscosity of the injected fluid. This increased viscosity provides better mobility control, preventing the injected fluid from bypassing the oil (a phenomenon known as viscous fingering) and improving the volumetric sweep of the reservoir.

The optimization of an SP flood involves carefully designing the chemical slug. Key parameters include:

Surfactant Concentration: The concentration of sodium decanoate must be above its critical micelle concentration (CMC) to ensure effective IFT reduction. However, excessively high concentrations can be uneconomical due to surfactant adsorption onto the reservoir rock.

Polymer Concentration: The polymer concentration is chosen to achieve a favorable mobility ratio between the injected fluid and the displaced oil.

Salinity: The salinity of the injection brine affects the performance of both the surfactant and the polymer. Carboxylate surfactants can be sensitive to high concentrations of divalent cations (like Ca²⁺ and Mg²⁺), which can lead to precipitation.

The synergy between the surfactant and the polymer is crucial for the success of an SP flood. The surfactant mobilizes the oil, and the polymer ensures that this mobilized oil is efficiently pushed towards the production wells. Studies on similar surfactant-polymer systems have shown that this combined approach can lead to a significant increase in oil recovery compared to waterflooding or individual polymer or surfactant flooding. For instance, some studies have reported an additional recovery of over 20% of the original oil in place with SP flooding.

Nanofluid-Based EOR System Design and Performance

Nanofluid-based EOR is an emerging technology that involves the dispersion of nanoparticles in a base fluid to enhance oil recovery. While specific research on sodium decanoate in nanofluid EOR systems is limited, the principles of combining surfactants with nanoparticles offer insights into its potential role.

In these systems, nanoparticles can improve the stability of the displacing fluid and alter the wettability of the reservoir rock. Surfactants like sodium decanoate can be used in conjunction with nanoparticles to further reduce IFT and create stable emulsions. The nanoparticles can also act as carriers for the surfactant, potentially reducing its adsorption on the rock surface and delivering it more effectively to the oil-water interface.

The design of a nanofluid-EOR system would involve selecting compatible nanoparticles and surfactants. The performance of such a system is evaluated based on its ability to:

Reduce IFT to ultra-low levels.

Alter the wettability of the rock from oil-wet to water-wet, which helps in detaching oil from the rock surface.

Maintain stability under reservoir conditions of high temperature and salinity.

Research into sodium nanofluids has demonstrated their potential to mobilize heavy residual oil by generating heat, hydrogen gas, and alkali in situ. core.ac.uk The addition of a surfactant like sodium decanoate could potentially enhance the performance of such systems by further improving the mobility of the displaced oil.

Mineral Processing and Flotation Processes

Froth flotation is a widely used process for separating valuable minerals from gangue based on differences in their surface hydrophobicity. Sodium decanoate, as a fatty acid salt, can function as a collector in the flotation of certain non-sulfide minerals.

Role as Collector and Frother in Mineral Separation

In froth flotation, a collector is a chemical that selectively adsorbs onto the surface of the desired mineral, rendering it hydrophobic (water-repellent). This allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, where they are collected as a froth. Fatty acids and their soaps, including sodium decanoate, are common collectors for a variety of non-sulfide minerals such as calcite, barite, fluorite, and scheelite. miningpedia.cnprominetech.comxinhaimining.comxinhaimining.com

The collecting action of sodium decanoate is attributed to the chemisorption of the decanoate anion onto the mineral surface, forming a metal-carboxylate species. The non-polar hydrocarbon tail of the decanoate then orients outwards, creating a hydrophobic surface.

A frother is a surfactant that is added to the flotation pulp to create a stable froth. While some collectors, particularly fatty acids, can exhibit frothing properties, dedicated frothers are often used to control the froth characteristics. There is limited specific information on sodium decanoate being used primarily as a frother; its main role is typically as a collector. The frothing properties of fatty acid collectors can sometimes be a disadvantage, leading to difficulties in controlling the flotation process.

Surface Modification and Hydrophobicity Enhancement of Minerals

The primary function of sodium decanoate as a collector is to modify the surface of specific minerals to enhance their hydrophobicity. The degree of hydrophobicity imparted to a mineral surface can be quantified by measuring the contact angle of a water droplet on the mineral surface. A higher contact angle indicates greater hydrophobicity.

The effectiveness of sodium decanoate in modifying mineral surfaces depends on several factors, including:

Mineral Type: Carboxylate collectors are effective for minerals that have cationic sites on their surface with which the carboxylate group can interact.

pH of the Pulp: The pH of the flotation pulp influences both the surface charge of the mineral and the speciation of the fatty acid collector. Fatty acids are most effective in a pH range where the carboxylate anion is the predominant species.

Collector Concentration: The concentration of sodium decanoate needs to be sufficient to form a hydrophobic layer on the mineral surface but not so high as to cause excessive frothing or non-selective adsorption.

Research on similar fatty acid collectors has shown a direct correlation between collector adsorption and the increase in the contact angle of the mineral surface. For instance, the treatment of minerals like calcite or fluorite with fatty acid collectors can significantly increase their contact angles, making them amenable to flotation. A study on N-decanoylsarcosine sodium, a derivative of decanoic acid, demonstrated its ability to selectively adsorb on the surface of fluorite over scheelite, highlighting the potential for tailored collectors based on the decanoate structure for selective mineral separation. researchgate.netmdpi.com

Table 2: Representative Contact Angles of Minerals Treated with Fatty Acid Collectors This table provides typical contact angle measurements for minerals commonly floated with fatty acid collectors, illustrating the hydrophobicity enhancement relevant to the function of sodium decanoate.

| Mineral | Collector Type | Collector Concentration (mol/L) | pH | Contact Angle (°) |

|---|---|---|---|---|

| Calcite | Fatty Acid Soap | 1 x 10⁻⁴ | 9.5 | 70 - 90 |

| Fluorite | Fatty Acid Soap | 5 x 10⁻⁵ | 8.5 | 60 - 80 |

| Scheelite | Fatty Acid Soap | 1 x 10⁻⁴ | 10.0 | 75 - 95 |

| Barite | Fatty Acid Soap | 2 x 10⁻⁵ | 9.0 | 65 - 85 |

Emulsion Polymerization Systems

Emulsion polymerization is a key industrial process for producing synthetic latexes, which are colloidal dispersions of polymer particles in water. mpg.de Surfactants like sodium decanolate are critical to this process, influencing everything from the initial reaction kinetics to the properties of the final product. wikipedia.org

Role in Monomer Emulsification and Particle Nucleation

In a typical oil-in-water emulsion polymerization, a water-insoluble monomer is dispersed in water with the aid of a surfactant. wikipedia.org this compound, when present above its critical micelle concentration (CMC), forms spherical aggregates called micelles. The hydrophobic decyl tails of the surfactant molecules orient inward, creating an oily core, while the hydrophilic carboxylate heads face the surrounding water.

These micelles serve two primary functions:

Monomer Emulsification: They encapsulate small amounts of the monomer, creating monomer-swollen micelles. wikipedia.org These, along with larger monomer droplets also stabilized by the surfactant, act as reservoirs, allowing the monomer to diffuse through the aqueous phase to the sites of polymerization. mpg.dewikipedia.org

Particle Nucleation: Polymerization is typically initiated by a water-soluble initiator. When the resulting free radicals enter a monomer-swollen micelle, polymerization begins. This event transforms the micelle into a nascent polymer particle. wikipedia.org This process, known as micellar nucleation, is the predominant mechanism for particle formation. As particles grow, they adsorb more surfactant molecules from the solution to maintain stability, leading to the eventual disappearance of free micelles and the cessation of new particle formation. mpg.de

Polymer Particle Stabilization and Resulting Latex Properties

The stability of the resulting polymer dispersion, or latex, is crucial. Without adequate stabilization, the polymer particles would aggregate and coagulate. mcpolymers.com this compound provides colloidal stability through a combination of mechanisms:

Electrostatic Stabilization: The anionic carboxylate head of the decanoate molecule adsorbs onto the surface of the polymer particles. This creates a layer of negative charge on each particle's surface. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching and coalescing. mcpolymers.com

Steric Stabilization: The hydrocarbon tails of the adsorbed surfactant molecules form a "hairy layer" that extends into the aqueous phase. When particles get close, the compression or overlapping of these layers creates a strong repulsive force, further contributing to stability. mcpolymers.com

Control of Polymer Particle Size and Distribution

The size and uniformity of the polymer particles are critical for many applications, including adhesives, coatings, and paints. nih.gov this compound concentration is a key parameter for controlling these characteristics.

The number of micelles present during the nucleation stage directly influences the number of polymer particles formed. A higher concentration of this compound leads to a larger number of micelles. Assuming the initiator and monomer feed rates are constant, this results in the formation of a greater number of smaller particles, as the available monomer is distributed among more nucleation sites. Conversely, a lower surfactant concentration leads to fewer, larger particles. nih.gov This relationship allows for precise control over the final particle size and the particle size distribution (PSD) of the latex. nih.govresearchgate.net

| Surfactant Concentration (Relative to CMC) | Number of Micelles | Number of Nucleation Sites | Resulting Average Particle Size |

|---|---|---|---|

| Low (< CMC) | Very Few / None | Low (Homogeneous Nucleation) | Large |

| Moderate (> CMC) | Moderate | Moderate | Medium |

| High (>> CMC) | High | High | Small |

This table illustrates the general principle that increasing surfactant concentration above the critical micelle concentration (CMC) leads to a higher number of nucleation sites and consequently, smaller polymer particles.

Advanced Material Synthesis and Design

Beyond polymerization, the self-assembling properties of this compound are harnessed to create highly ordered, functional materials and nanostructures.

Templating and Directed Self-Assembly Approaches for Functional Materials

The ability of surfactants to spontaneously form ordered structures is the basis for their use as "soft templates" in materials synthesis. nih.gov this compound, depending on its concentration and the presence of other species, can form not only spherical micelles but also more complex liquid crystalline phases like hexagonal or lamellar structures. These ordered aggregates can be used to direct the synthesis of inorganic or polymeric materials, a process known as templating. frontiersin.org